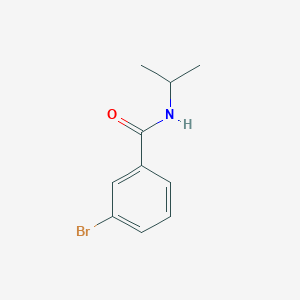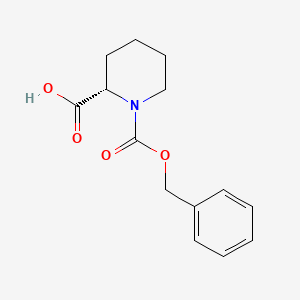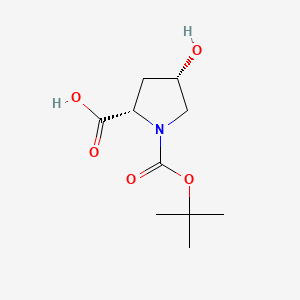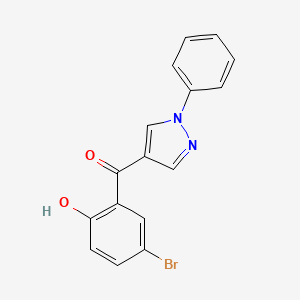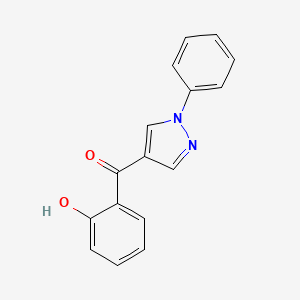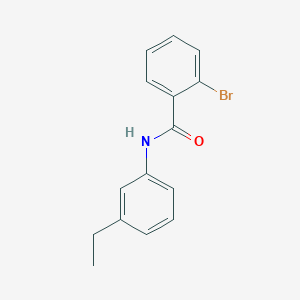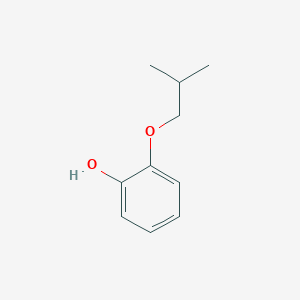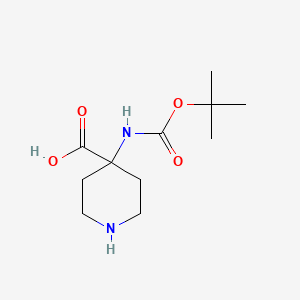
4-((叔丁氧羰基)氨基)哌啶-4-羧酸
描述
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4. It is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceutical and biologically active compounds .
科学研究应用
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of peptide foldamers and protein-ligand interactions.
Medicine: In the development of pharmaceutical compounds, including inhibitors and receptor antagonists.
Industry: As an intermediate in the production of various chemicals and materials.
作用机制
Target of Action
It is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds , including inhibitors and therapeutic agents .
Mode of Action
It is known to be used in the synthesis of a piperidine-4-carboxamide ccr5 antagonist with potent anti-hiv 1-activity .
Biochemical Pathways
It is used as a reactant for the synthesis of various compounds that can influence different biochemical pathways .
Result of Action
It is used in the synthesis of a piperidine-4-carboxamide ccr5 antagonist with potent anti-hiv 1-activity , suggesting it may have a role in influencing cellular processes related to HIV-1 activity.
生化分析
Biochemical Properties
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptide foldamers and inhibitors. It interacts with enzymes such as SIRT2, melanin-concentrating hormone receptor 1, bradykinin hB2 receptor, and neurokinin-1 receptor . These interactions are primarily inhibitory, affecting the activity of these enzymes and receptors. The compound’s ability to form stable complexes with these biomolecules makes it a valuable tool in the study of enzyme inhibition and receptor antagonism.
Cellular Effects
The effects of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with neurokinin-1 receptor ligands can alter cell signaling pathways, leading to changes in gene expression and metabolic activity . Additionally, its role in the synthesis of peptide foldamers can impact protein folding and stability, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for enzymes like SIRT2 and receptors such as melanin-concentrating hormone receptor 1 . These interactions involve the formation of stable complexes that prevent the normal activity of these enzymes and receptors. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid change over time. The compound is relatively stable when stored at 4°C, maintaining its purity and activity . Over extended periods, it may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and receptors without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in the synthesis of peptide foldamers and inhibitors suggests that it can influence protein metabolism and stability. Additionally, the compound’s interactions with enzymes like SIRT2 can affect cellular energy metabolism and stress responses.
Transport and Distribution
Within cells and tissues, 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s ability to accumulate in certain tissues also suggests that it may have targeted therapeutic applications.
Subcellular Localization
The subcellular localization of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. For example, its localization to the nucleus can enable it to modulate gene expression, while its presence in the cytoplasm can affect enzyme activity and metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 4-aminopiperidine-4-carboxylic acid .
相似化合物的比较
Similar Compounds
- 4-Amino-1-Boc-piperidine-4-carboxylic acid
- 4-Amino-1-tert-butoxycarbonylpiperidine
- 1-Boc-4-aminopiperidine-4-carboxylic acid
Uniqueness
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is unique due to its dual functional groups, which allow for versatile applications in organic synthesis. The Boc group provides stability and protection during reactions, while the carboxylic acid group offers reactivity for further modifications .
属性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)4-6-12-7-5-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAENIWWUAIMXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361476 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252720-31-3 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


